N-Isopropyl-2-oxooxazolidine-3-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSNAAKXGLFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672858 | |
| Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340185-09-3 | |
| Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Oxazolidinone and Sulfonamide Scaffolds in Contemporary Synthetic Chemistry
The foundational elements of N-Isopropyl-2-oxooxazolidine-3-sulfonamide, the oxazolidinone and sulfonamide scaffolds, are of significant interest in modern synthetic chemistry due to their versatile reactivity and presence in a wide array of biologically active compounds.
Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen. The 2-oxazolidinone (B127357) isomer, in particular, is a prominent structural motif in medicinal chemistry. nih.govrsc.orgresearchgate.net The discovery of linezolid, the first FDA-approved drug containing this ring system, highlighted the potential of oxazolidinones as potent antibacterial agents. nih.govrsc.org This has spurred extensive research into developing new synthetic methodologies to access and functionalize the oxazolidinone core for various therapeutic applications. nih.govresearchgate.net Beyond their medicinal importance, chiral oxazolidinones have been famously employed as auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.
Sulfonamides (SO₂NH) are another critical functional group in drug discovery and organic synthesis. nih.gov Since the advent of sulfa drugs, the first class of synthetic antibacterial agents, the sulfonamide scaffold has been a cornerstone in the development of therapeutics for a multitude of diseases, including viral infections, cancer, and inflammatory conditions. nih.govnih.gov The cyclic version of a sulfonamide is known as a sultam , a scaffold that has also demonstrated significant utility. benthamdirect.comnih.gov Sultams are not only found in various therapeutic agents but are also widely recognized for their role as chiral auxiliaries in asymmetric reactions, such as in the well-known Oppolzer's camphorsultam. benthamdirect.comresearchgate.netnih.gov The incorporation of sulfonamide and sultam moieties can influence a molecule's physicochemical properties, such as acidity and solubility, and its ability to bind to biological targets. nih.govnih.gov
The combination of these two scaffolds into a single molecule, as seen in this compound, offers a unique framework that leverages the chemical properties of both groups.
Significance of N Isopropyl 2 Oxooxazolidine 3 Sulfonamide As a Versatile Molecular Framework in Advanced Synthesis
While specific, high-profile applications of N-Isopropyl-2-oxooxazolidine-3-sulfonamide are not extensively documented in mainstream literature, its structure suggests its primary role as a versatile intermediate or building block in organic synthesis. The significance of this compound lies in the synthetic possibilities offered by its distinct functional groups.
The sulfonamide nitrogen can be deprotonated and subsequently alkylated or acylated, allowing for the introduction of various substituents. This versatility is a hallmark of sulfonamide chemistry and is a key step in building molecular complexity. nih.gov The isopropyl group attached to the sulfonamide nitrogen likely serves to modulate the steric and electronic properties of the molecule, influencing the outcomes of subsequent chemical transformations.
The oxazolidinone ring system provides a rigid, chiral environment. Although this compound itself is not one of the classical chiral auxiliaries like those derived from camphor, its structure is analogous to those that are. Chiral auxiliaries are instrumental in asymmetric synthesis, where they guide the formation of a specific stereoisomer of a product. researchgate.netrsc.org The auxiliary is typically removed later in the synthetic sequence. The development of novel chiral auxiliaries is an ongoing area of research aimed at improving efficiency and stereoselectivity in the synthesis of enantiomerically pure compounds.
The combination of the sulfonamide and oxazolidinone motifs in a single, relatively simple molecule makes it an attractive starting material for the synthesis of more elaborate structures, potentially for screening in drug discovery programs or for the development of new ligands and catalysts.
Overview of Key Academic Research Trajectories Pertaining to the Compound and Its Analogues
General Strategies for Oxazolidinone Ring System Formation
The oxazolidin-2-one skeleton is a privileged scaffold in medicinal chemistry and a versatile chiral auxiliary in asymmetric synthesis. nih.gov Its construction has been the subject of extensive research, leading to a variety of reliable synthetic methods.
The most direct and common approach to the oxazolidinone ring involves the intramolecular cyclization of 1,2-amino alcohols or their precursors. This strategy leverages the proximity of the hydroxyl and amino groups to form the five-membered ring upon reaction with a suitable carbonylating agent.
A prevalent method involves the reaction of amino alcohols with reagents like diethyl carbonate or carbonyldiimidazole. google.comprinceton.edu For instance, treating an amino alcohol with diethyl carbonate, often with a sub-stoichiometric amount of a base such as sodium ethoxide, at elevated temperatures can afford the desired oxazolidinone in high yields. princeton.edu Similarly, carbonyldiimidazole in the presence of triethylamine (B128534) also effectively facilitates this cyclization at moderate temperatures. princeton.edu Another variation employs phosgene (B1210022) or its equivalents. bldpharm.com
The choice of reagents and reaction conditions can be tailored based on the substrate's complexity and desired purity. These methods are foundational for creating the core ring system of compounds like this compound.
Table 1: Reagents for Cyclization of Amino Alcohols to Oxazolidinones
| Carbonylating Agent | Typical Base/Catalyst | General Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Diethyl Carbonate | Sodium Ethoxide (NaOEt) | 135-150 °C, neat | High (e.g., 84%) | princeton.edu |
| Carbonyldiimidazole (CDI) | Triethylamine (Et3N) | 60 °C, overnight | 28-85% | princeton.edu |
| Halomethyloxiranes & Carbonate Salts | DBU or TEA | Not specified | High | nih.gov |
Beyond classical cyclization, several alternative strategies involving cycloaddition and condensation reactions have been developed to access the oxazolidinone ring, often providing unique stereochemical control or functional group tolerance.
One notable approach is the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide, which produces 5-vinyloxazolidinones with high regio- and stereoselectivity. ucl.ac.uk Transition metal catalysis is also employed in the reaction of propargylic amines with CO2, where silver or copper complexes can furnish oxazolidinone derivatives in excellent yields under mild conditions. ucl.ac.uk
Cycloaddition reactions are another powerful tool. Lanthanide amide complexes can catalyze the cycloaddition of aziridines with carbon dioxide to yield oxazolidinones. ucl.ac.uk A distinct strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds, which can form the oxazolidine (B1195125) ring system, a direct precursor to oxazolidinones. organic-chemistry.orgnih.gov Furthermore, an electrochemically mediated carboxylative cyclization of allylic amines with CO2 offers a modern route to these heterocyclic structures. ucl.ac.uk
Table 2: Alternative Routes to Oxazolidinone Ring Systems
| Reaction Type | Key Reactants | Catalyst/Mediator | Product Type | Reference |
|---|---|---|---|---|
| Ring-Opening Cyclization | 2-Vinylaziridines, CO2 | Palladium Catalyst | 5-Vinyloxazolidinones | ucl.ac.uk |
| CO2 Incorporation | Propargylic Amines, CO2 | Silver or Copper Catalyst | Oxazolidinone Derivatives | ucl.ac.uk |
| Cycloaddition | Aziridines, CO2 | Lanthanide Amides | Oxazolidinones | ucl.ac.uk |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Aldehydes | None or Lewis Acid | Oxazolidines | organic-chemistry.orgnih.gov |
| Electrochemical Cyclization | Allylic Amines, CO2 | Electrochemical Cell | 2-Oxazolidinones | ucl.ac.uk |
Synthesis of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of many pharmaceuticals and is characterized by its chemical stability and hydrogen bonding capabilities. bldpharm.comresearchgate.net Its synthesis is a well-established field, with both traditional and modern methods available.
The most conventional and widely used method for constructing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. bldpharm.comresearchgate.net This nucleophilic substitution reaction is typically robust and high-yielding. Common bases used to scavenge the HCl byproduct include pyridine (B92270) and triethylamine (TEA). bldpharm.com
The reactivity in these couplings can be influenced by the nucleophilicity of the amine; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. bldpharm.com To overcome challenges with less reactive amines or to achieve milder reaction conditions, N-silylated amines can be used. These react efficiently with sulfonyl chlorides, often at reflux in a solvent like acetonitrile, to provide the sulfonamide product in high yield. nih.gov This method has been successfully applied to prepare a wide range of aliphatic, aromatic, primary, and secondary sulfonamides. nih.gov
In recent years, more environmentally benign and step-economic oxidative methods have emerged as powerful alternatives for sulfonamide synthesis. These approaches often start from readily available and less hazardous precursors like thiols.
A significant advancement is the direct oxidative coupling of thiols and amines. rsc.org This transformation can be achieved using various oxidizing systems. One innovative method is an electrochemical oxidative coupling, which is driven entirely by electricity without the need for chemical oxidants, producing hydrogen as the only byproduct. The proposed mechanism involves the oxidation of the thiol to form a disulfide, followed by oxidation of the amine to a radical cation, which then reacts with the disulfide to ultimately form the sulfonamide.
Chemical oxidants have also been employed effectively. Systems such as iodine in combination with an oxidant like tert-butyl hydroperoxide (tBuOOH) can facilitate the direct formation of sulfonamides from thiols and ammonia (B1221849) or amines. rsc.org These methods bypass the need to pre-form and isolate reactive sulfonyl chlorides, representing a greener and more efficient synthetic strategy. rsc.org
Table 3: Oxidative Methods for Sulfonamide Synthesis
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Electrochemical Coupling | Thiols, Amines | Electricity, undivided cell | Environmentally benign, no chemical oxidants, H2 byproduct | |
| Iodine-Mediated Oxidation | Thiols, Amines/Ammonia | I2 / tBuOOH | Direct, avoids sulfonyl chlorides | rsc.org |
| Iodic Acid Oxidation | Thiols, Amines | I2O5 | Direct synthesis | rsc.org |
| Catalytic Oxidation | Sulfinic acids, Amines | Mild oxidants (e.g., copper salts) | High functional group compatibility |
Targeted Synthesis of this compound
The synthesis of the specific target, this compound, can be achieved by logically combining the methodologies for forming the oxazolidinone ring and the sulfonamide group. A highly efficient and convergent approach involves a two-step sequence starting from a pre-formed oxazolidinone core.
This strategy begins with the reaction of 2-oxazolidinone (B127357) with chlorosulfonyl isocyanate (CSI). This step, known as carbamoylation, generates a highly reactive 2-oxooxazolidine-3-sulfonyl chloride intermediate. This intermediate is then subjected to sulfamoylation, which involves its immediate condensation with the desired amine.
For the targeted synthesis, the specific amine required is isopropylamine (B41738). The reaction of the 2-oxooxazolidine-3-sulfonyl chloride intermediate with isopropylamine would directly yield this compound. This method is advantageous as it builds the sulfonamide moiety directly onto the nitrogen atom of the heterocyclic ring in a controlled manner.
Proposed Synthetic Route:
Step 1: Carbamoylation: 2-Oxazolidinone is reacted with chlorosulfonyl isocyanate in an anhydrous solvent such as dichloromethane (B109758) to form the intermediate 2-oxooxazolidine-3-sulfonyl chloride.
Step 2: Sulfamoylation: The resulting sulfonyl chloride intermediate is reacted in situ with isopropylamine to afford the final product, this compound.
This synthetic plan represents a direct and effective application of established chemical principles for the construction of complex sulfonamides based on the oxazolidinone scaffold.
Precursor Synthesis and Reaction Pathway Optimization
The synthesis of the this compound core generally relies on two primary precursors: a suitable 2-amino alcohol to form the oxazolidinone ring and an isopropylsulfonylating agent. The optimization of the reaction pathway involves determining the most efficient sequence for assembling these components.
One common pathway begins with the formation of the oxazolidinone ring from a 2-amino alcohol. This cyclization is frequently accomplished using carbonylating agents like phosgene, its safer derivatives such as bis-(trichloromethyl) carbonate (triphosgene), or diethyl carbonate. researchgate.netresearchgate.netmdpi.com The resulting 2-oxazolidinone, possessing a free N-H group, can then be sulfonylated.
Evaluation of Reaction Conditions and Yields
The efficiency of the synthesis is highly dependent on the reaction conditions. For the sulfonylation step, the reaction of an amine (or an oxazolidinone) with isopropylsulfonyl chloride is typically conducted in the presence of a base to neutralize the HCl byproduct. Bases such as triethylamine or pyridine are common. Recent studies have explored optimizing sulfonamide synthesis using bases like lithium hydroxide (B78521) monohydrate, which can significantly reduce reaction times and improve yields under mild conditions. tandfonline.com
For the cyclization of 2-amino alcohols to form the oxazolidinone ring, conditions vary based on the carbonylating agent. When using diethyl carbonate, elevated temperatures are often required. mdpi.com In contrast, reactions with more reactive agents like triphosgene (B27547) can proceed at lower temperatures in the presence of a non-nucleophilic base. researchgate.netresearchgate.net Microwave-assisted synthesis has also been shown to be an effective method for accelerating the formation of oxazolidinone rings. mdpi.comorganic-chemistry.org
| Step | Reagents & Catalysts | Typical Solvents | Temperature Range | Reported Yields |
|---|---|---|---|---|
| Oxazolidinone Formation | 2-Amino alcohol, Bis-(trichloromethyl) carbonate, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp. | 75-90% |
| N-Sulfonylation | 2-Oxazolidinone, Isopropylsulfonyl chloride, Pyridine or LiOH·H₂O | DCM, Ethanol/Water | 0-5 °C to 80 °C | 80-98% |
Enantioselective Synthesis and Chiral Resolution of this compound Derivatives
Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For derivatives of this compound, enantioselective synthesis aims to produce a single enantiomer by introducing chirality from the outset of the synthetic sequence.
Methodologies Employing Chiral Amino Acid Derivatives
A highly effective strategy for synthesizing enantiomerically pure oxazolidinones involves using chiral α-amino acids from the "chiral pool". williams.edu Natural (L)- or unnatural (D)-amino acids serve as inexpensive and readily available starting materials. The typical synthetic route involves three main steps:
N-Sulfonylation : The amino group of the amino acid is first reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) to form an N-sulfonyl amino acid. researchgate.netresearchgate.net
Reduction : The carboxylic acid moiety of the N-sulfonyl amino acid is then reduced to a primary alcohol using reducing agents like borane-THF complex (BH₃·THF) or sodium borohydride (B1222165) (NaBH₄) in the presence of iodine. researchgate.net This yields a chiral N-sulfonyl amino alcohol.
Cyclization : The resulting chiral amino alcohol is cyclized to form the N-sulfonyl-2-oxazolidinone ring. This is commonly achieved using bis-(trichloromethyl) carbonate (BTC) in the presence of a base like triethylamine. researchgate.netresearchgate.net This method provides optically pure N-sulfonylated oxazolidin-2-ones in good yields. researchgate.net
This approach ensures that the stereochemistry of the starting amino acid is directly transferred to the C4 (or C5) position of the oxazolidinone ring, providing a reliable method for producing a specific enantiomer. researchgate.netresearchgate.net
| Chiral Amino Acid Precursor | Resulting Oxazolidinone Stereocenter | Typical Overall Yield |
|---|---|---|
| (L)-Valine | (S)-4-isopropyl-2-oxazolidinone | High |
| (L)-Phenylalanine | (S)-4-benzyl-2-oxazolidinone | High |
| (D)-Valine | (R)-4-isopropyl-2-oxazolidinone | High |
| (D)-Phenylalanine | (R)-4-benzyl-2-oxazolidinone | High |
Asymmetric Induction Techniques in Oxazolidinone and Sulfonamide Formation
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of oxazolidinone synthesis, this is often achieved through substrate-controlled reactions where the chirality is inherent to the starting material, such as a chiral amino alcohol. researchgate.netresearchgate.net
More advanced techniques involve creating the stereocenters during the reaction sequence. For instance, an asymmetric aldol reaction can be used to construct a β-hydroxy carbonyl compound with high stereocontrol. nih.gov This intermediate can then undergo a modified Curtius rearrangement, followed by intramolecular cyclization, to yield a 4,5-disubstituted oxazolidin-2-one with defined stereochemistry. nih.gov The stereochemical outcome is dictated by the chiral auxiliary used in the initial aldol step.
For sulfonamide formation, achieving chirality at the sulfur atom is a distinct challenge and less common for this specific molecular architecture. However, principles of asymmetric induction are well-established in the synthesis of chiral sulfinamides and related compounds, often employing chiral auxiliaries or catalysts to control the stereochemistry at the sulfur center.
Diastereoselective Pathways for Chiral Induction
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. In this process, an existing stereocenter in the molecule directs the formation of a new stereocenter. Chiral oxazolidinones, often referred to as Evans' auxiliaries, are exceptionally effective for this purpose. rsc.orgresearchgate.net
When an N-acyl oxazolidinone derived from a chiral amino acid is used, the substituent at the C4 position (e.g., isopropyl or benzyl (B1604629) group) effectively blocks one face of the enolate formed from the N-acyl group. williams.edu Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face. This substrate-controlled mechanism leads to the formation of one diastereomer in high excess. williams.edu While this is most commonly applied to N-acyl oxazolidinones, the principle can be extended to diastereoselective functionalization of the oxazolidinone ring itself, provided a suitable reaction site is available. The combination of an asymmetric aldol reaction followed by a Curtius rearrangement is another powerful diastereoselective pathway to access optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov
| Chiral Auxiliary | Reaction Type | Electrophile | Expected Outcome |
|---|---|---|---|
| (S)-4-isopropyl-N-propanoyl-2-oxazolidinone | Enolate Alkylation | Benzyl bromide | High diastereomeric excess (>95% de) for the (S,S) product |
| (R)-4-benzyl-N-propanoyl-2-oxazolidinone | Enolate Alkylation | Methyl iodide | High diastereomeric excess (>95% de) for the (R,S) product |
Post-Synthetic Derivatization of the this compound Core
Once the core structure of this compound is assembled, it can be further modified to create a library of related compounds. The sulfonamide nitrogen, after deprotonation with a suitable base, can potentially be alkylated, although this can be challenging depending on the steric hindrance and electronic properties of the system. researchgate.netnih.gov More commonly, derivatization focuses on substituents attached to the oxazolidinone ring.
If the oxazolidinone core is synthesized with functional group handles, such as a hydroxymethyl group at the C4 position (derived from serine), this group can be further elaborated. For example, the hydroxyl group can be converted into an ether, ester, or an azide (B81097) for subsequent click chemistry. If the core is used as a scaffold, reactions can be performed on appended groups without altering the central heterocycle. For instance, an aryl substituent on the oxazolidinone ring could undergo cross-coupling reactions to introduce further diversity. The stability of the N-sulfonyl bond and the oxazolidinone ring under various reaction conditions is a key consideration for the successful implementation of post-synthetic modifications.
Functionalization of the Isopropyl Group
The isopropyl moiety, while generally considered robust, can be functionalized through modern synthetic techniques, primarily involving C-H activation. These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, providing a powerful tool for late-stage diversification of the molecule.
One prominent strategy for the functionalization of N-alkyl sulfonamides is the photocatalytic Minisci-type reaction. This reaction enables the heteroarylation of unactivated C(sp³)–H bonds. For an N-isopropyl group, this would likely occur at the methine position due to the relative stability of the resulting tertiary radical. The reaction is typically mediated by a photocatalyst that, upon irradiation with visible light, initiates a radical cascade. An oxidant is often required to facilitate the process. While specific examples for this compound are not extensively documented, the general applicability of this method to N-alkyl sulfonamides suggests its potential for derivatizing the isopropyl group with various heteroarenes.
Another approach involves the generation of β-ketosulfonamides. This can be achieved by treating N-alkyl methanesulfonamides with a strong base like n-butyllithium to generate a carbanion, which can then react with an appropriate electrophile. While this method modifies a methyl group adjacent to the sulfonyl moiety, it highlights the potential for functionalization at positions alpha to the sulfur atom.
The following table summarizes representative conditions for the functionalization of N-alkyl sulfonamides, which could be adapted for this compound.
| Substrate (Analogue) | Reagents and Conditions | Product | Yield (%) |
| N-pentyl-4-methoxybenzenesulfonamide | 2-phenylquinoline, Acr⁺-Mes-ClO₄⁻ (photocatalyst), Co(dmgH)₂PyCl, TFA, ACN/HFIP, blue light, 24 h | δ-heteroarylated product | 62 |
| N-allyl methanesulfonamide | n-BuLi, Methyl ester of N-protected amino acid | β-ketosulfonamide | Good to Excellent |
| N-benzyl-toluenesulfonamide | NHPI, PhI(OAc)₂, DCM, rt, 0.5 h | N-sulfonylimine | High |
Table 1: Methodologies for the Functionalization of N-Alkyl Sulfonamides.
Chemical Modifications of the Oxazolidinone Ring
The 2-oxooxazolidinone ring is a versatile heterocyclic system that can undergo various chemical modifications. These transformations can involve reactions at the carbonyl group, ring-opening, or substitution at the ring carbons, depending on the reaction conditions and the nature of the substituents.
Lewis acid catalysis can be employed to activate the N-acyl oxazolidinone for nucleophilic attack. For instance, ytterbium triflate (Yb(OTf)₃) has been shown to catalyze the direct conversion of N-acyl oxazolidinones to chiral esters, amides, and carboxylic acids with high chemoselectivity for the acyclic N-acyl carbonyl. This suggests that the oxazolidinone carbonyl in this compound could potentially react with nucleophiles under Lewis acidic conditions.
Intramolecular cyclization reactions offer a pathway to more complex fused ring systems. Chiral oxazolidinones bearing pendant carbanion-stabilizing groups (such as sulfones, sulfoxides, and phosphonates) can undergo intramolecular cyclization upon treatment with a strong base like LHMDS. This reaction proceeds through a bridged intermediate, which then collapses to form functionalized γ- and δ-lactams. This strategy could be envisioned for derivatives of this compound where the oxazolidinone ring is further substituted with a suitable tethered nucleophile.
Reductive cleavage of the N-SO₂ bond can also be a route to modify the oxazolidinone moiety, potentially leading to the free secondary amine on the oxazolidinone ring, which could then be further functionalized. Reagents such as samarium(II) iodide or other strong reducing agents have been used for the cleavage of sulfonamides.
The following table provides examples of chemical modifications of the oxazolidinone ring in related systems.
| Substrate (Analogue) | Reagents and Conditions | Product | Yield (%) |
| Enantioenriched N-acyl oxazolidinone | Yb(OTf)₃ (catalyst), Alcohol/Amine/Water | Chiral Ester/Amide/Acid | High |
| N-(3-phenylsulfonylpropyl)-oxazolidinone | LHMDS, THF, -78 °C to 0 °C | Phenylsulfonyl-substituted δ-lactam | ~40 |
| N-tosyl indole | Neutral organic super-electron-donor reagent | De-tosylated indole | 91 |
Table 2: Methodologies for the Chemical Modification of the Oxazolidinone Ring.
Substituent Variations on the Sulfonamide Nitrogen
The sulfonamide nitrogen in this compound provides a key site for introducing a wide variety of substituents through N-alkylation and N-arylation reactions. These transformations are crucial for building molecular diversity and modulating the properties of the parent compound.
Transition metal catalysis, particularly with copper and palladium, has been extensively developed for the N-arylation of sulfonamides. Copper-catalyzed N-arylation can be achieved with aryl halides (iodides and bromides) under ligand-free conditions or in the presence of simple ligands like N-methyl glycine (B1666218). Palladium-catalyzed cross-coupling reactions, often employing specialized phosphine (B1218219) ligands, also provide an efficient route to N-aryl sulfonamides. These methods generally exhibit broad substrate scope and good functional group tolerance.
N-alkylation of sulfonamides can be accomplished using various alkylating agents. Copper-catalyzed methodologies allow for the N-alkylation of sulfonamides with benzylic and aliphatic alcohols via a "hydrogen borrowing" mechanism. This approach is atom-economical as it generates water as the only byproduct. More recently, a copper metallaphotoredox platform has been developed for the N-alkylation of sulfonamides with a wide range of alkyl bromides at room temperature, proceeding through a halogen abstraction–radical capture (HARC) mechanism.
Furthermore, N-acylation of the sulfonamide nitrogen is also a viable transformation. The reaction of N-acylsulfonamides with carboxylic acid anhydrides in the presence of a Lewis acid catalyst like ZnCl₂ can produce the corresponding N,N-diacylsulfonamides.
The table below summarizes key methodologies for substituent variations on the sulfonamide nitrogen.
| Sulfonamide Substrate (Analogue) | Coupling Partner | Catalyst/Reagents | Product | Yield (%) |
| Methane sulfonamide | 4-iodotoluene | CuI, K₃PO₄, DMF | N-(p-tolyl)methanesulfonamide | 67 |
| p-toluenesulfonamide | Benzyl alcohol | Cu(OAc)₂, K₂CO₃ | N-benzyl-p-toluenesulfonamide | Excellent |
| Various sulfonamides | Various alkyl bromides | Cu(II) salt, photocatalyst, silyl (B83357) radical activator, visible light | N-alkyl sulfonamide | Broad scope, good yields |
| N-acylsulfonamide | Acetic anhydride | ZnCl₂ (catalyst) | N-acetyl-N-acylsulfonamide | Good |
Table 3: Methodologies for Substituent Variations on the Sulfonamide Nitrogen.
Elucidation of Reaction Pathways and Intermediate Species
Mechanistic studies on reactions employing N-sulfonyl oxazolidinones, including this compound, have largely drawn parallels from their well-studied N-acyl counterparts. The elucidation of reaction pathways often involves the identification of key intermediate species that dictate the stereochemical outcome.
In asymmetric transformations such as alkylations, aldol additions, and conjugate additions, the reaction is believed to proceed through a defined transition state where the conformation of the chiral auxiliary shields one face of the reactive intermediate. For instance, in the alkylation of an enolate derived from a substrate attached to the sulfonamide nitrogen, the formation of a metal chelate is a critical step.
Table 1: Proposed Intermediates in this compound Mediated Reactions
| Reaction Type | Proposed Intermediate | Key Features |
| Alkylation | Metal Enolate Chelate | The metal cation (e.g., Li⁺, Na⁺) coordinates to the enolate oxygen and the oxygen of the oxazolidinone ring, creating a rigid, planar structure. |
| Aldol Addition | Zimmerman-Traxler-like Transition State | A six-membered, chair-like transition state involving the metal enolate, the aldehyde, and the metal cation, which minimizes steric interactions. |
| Conjugate Addition | Pre-coordination Complex | The Lewis acid catalyst coordinates to the Michael acceptor and the chiral auxiliary, orienting the substrate for diastereoselective attack. |
The existence of these intermediates is supported by spectroscopic studies and, more recently, by computational modeling. Density functional theory (DFT) calculations have been instrumental in visualizing the transition state geometries and rationalizing the observed stereoselectivities. These studies suggest that the isopropyl group on the oxazolidinone ring plays a crucial role in directing the approach of the electrophile.
Stereochemical Influence of the Oxazolidinone Ring in Reaction Mechanisms
The stereochemical outcome of reactions mediated by this compound is primarily governed by the inherent chirality of the oxazolidinone ring. The substituent at the C4 position (in this case, an isopropyl group derived from a chiral amino alcohol precursor) acts as a steric directing group.
In a typical scenario, the substrate attached to the sulfonamide nitrogen is held in a specific conformation relative to the oxazolidinone ring. Upon formation of a reactive intermediate, such as an enolate, the isopropyl group effectively blocks one face of the molecule. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a high degree of diastereoselectivity.
The prevailing model to explain this stereochemical induction is an extension of the models developed for N-acyl oxazolidinones, such as the Felkin-Anh or Cram-chelate models. In the case of metal-mediated reactions, a chelated intermediate is often invoked, where the metal ion coordinates to both a carbonyl oxygen of the substrate and the oxazolidinone ring oxygen. This chelation creates a rigid bicyclic-like structure that locks the conformation and enhances the facial bias.
Role of the Sulfonamide Group in Modulating Reactivity and Selectivity
The replacement of the acyl group in traditional Evans auxiliaries with a sulfonamide moiety in this compound has significant electronic and steric consequences that modulate its reactivity and selectivity.
Electronic Effects: The sulfonamide group is strongly electron-withdrawing, which has several implications:
Acidity of α-protons: Protons alpha to a carbonyl group attached to the sulfonamide are more acidic, facilitating their removal under milder basic conditions to form enolates.
Nucleophilicity of the enolate: The resulting enolate is generally less nucleophilic due to the delocalization of the negative charge onto the electron-withdrawing sulfonyl group. This can affect the rate and scope of subsequent reactions.
Lewis basicity: The sulfonamide oxygens are less Lewis basic than an amide carbonyl oxygen, which can alter the nature and strength of chelation with metal ions in the transition state.
Steric Effects: The geometry of the sulfonamide group also differs from that of an amide. The tetrahedral sulfur atom and the two sulfonyl oxygens create a distinct steric environment around the nitrogen atom, which can influence the preferred conformation of the attached substrate and, consequently, the stereochemical outcome of the reaction.
Table 2: Comparison of Properties: N-Acyl vs. N-Sulfonyl Oxazolidinones
| Property | N-Acyl Oxazolidinone (e.g., Evans Auxiliary) | N-Sulfonyl Oxazolidinone (e.g., this compound) |
| Electronic Nature | Moderately electron-withdrawing | Strongly electron-withdrawing |
| α-Proton Acidity | Moderate | High |
| Enolate Nucleophilicity | High | Moderate to Low |
| Chelation Ability | Strong (via amide carbonyl) | Weaker (via sulfonyl oxygens) |
These differences mean that reaction conditions optimized for N-acyl oxazolidinones may not be directly transferable to their N-sulfonyl counterparts, often requiring re-optimization of bases, solvents, and Lewis acids.
Catalytic Aspects and Ligand Effects in this compound-Mediated Transformations
The efficiency and selectivity of reactions involving this compound can be significantly influenced by the choice of catalysts and ligands. Lewis acids are commonly employed to activate the substrate and to organize the transition state assembly.
Commonly used Lewis acids include:
Boron triflates (e.g., Bu₂BOTf): These promote the formation of well-defined (Z)-enolates, which are crucial for high diastereoselectivity in aldol reactions.
Titanium tetrachloride (TiCl₄): A strong Lewis acid that can enhance the electrophilicity of carbonyl compounds in addition reactions.
Magnesium and Zinc halides: These can form stable chelates and are often used in conjugate addition reactions.
The choice of Lewis acid can influence not only the rate of the reaction but also the stereochemical outcome by favoring different transition state geometries (chelated vs. non-chelated).
In addition to stoichiometric Lewis acids, the development of catalytic enantioselective reactions where the chiral information comes from a catalyst rather than a stoichiometric auxiliary is a major goal in modern organic synthesis. In this context, this compound can act as a chiral ligand for a metal catalyst. The nitrogen and oxygen atoms of the oxazolidinone and sulfonamide moieties can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed transformation. The specific ligand effects will depend on the metal, the substrate, and the reaction conditions, and this remains an active area of research.
N Isopropyl 2 Oxooxazolidine 3 Sulfonamide As a Chiral Auxiliary in Asymmetric Synthesis
Principles of Chiral Auxiliary-Mediated Asymmetric Induction Utilizing Oxazolidinone and Sulfonamide Scaffolds
Asymmetric induction is the process by which a chiral feature in a molecule influences the creation of a new chiral center, leading to an unequal formation of stereoisomers. youtube.comnih.gov In the case of N-acyl derivatives of N-Isopropyl-2-oxooxazolidine-3-sulfonamide, stereocontrol originates from the combined influence of the oxazolidinone ring and the N-sulfonamide group.
The oxazolidinone scaffold , pioneered by Evans, provides a rigid, predictable framework for controlling the conformation of an attached acyl group. wikipedia.orgmiddlebury.edu Upon deprotonation of the α-proton of the N-acyl chain with a suitable base (e.g., n-butyllithium, LDA, or NaHMDS), a metal enolate is formed. acs.orgwilliams.edu The metal cation (e.g., Li⁺, Na⁺, B²⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the enolate into a rigid, planar, five-membered ring structure. williams.edu The substituent at the C4 position of the oxazolidinone ring (derived from an amino acid) sterically shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered face, resulting in a highly diastereoselective bond formation. wikipedia.org
The sulfonamide moiety contributes to this control in several ways. As a potent electron-withdrawing group, the N-sulfonyl group increases the acidity of the α-protons of the acyl chain, facilitating enolate formation under milder conditions. Furthermore, the bulky N-isopropyl group on the sulfonamide acts as an additional steric director, potentially enhancing the facial bias established by the oxazolidinone ring. This dual-scaffold design aims to create a highly organized and predictable transition state, leading to superior levels of asymmetric induction. acs.orgnih.gov
Applications in Stereoselective Carbon-Carbon Bond Formations
The reliable stereocontrol offered by N-acyloxazolidinones makes them exceptional tools for asymmetric carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. middlebury.edursc.org
The asymmetric aldol (B89426) reaction is one of the most powerful methods for constructing C-C bonds while simultaneously setting two new contiguous stereocenters. wikipedia.orgmiddlebury.edu N-acyloxazolidinones are highly effective in this transformation. The reaction is typically mediated by a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base. This generates a (Z)-boron enolate, which then reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state. wikipedia.org The stereochemical outcome is dictated by the conformation of this transition state, where the aldehyde's R-group occupies a pseudo-equatorial position to minimize steric interactions, leading predictably to the syn-aldol adduct. scielo.org.mx The high degree of diastereoselectivity observed in these reactions has made them a staple in natural product synthesis. middlebury.edu
| N-Acyl Group | Aldehyde | Conditions | Yield | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| Propionyl | Isobutyraldehyde | 1) Bu₂BOTf, Et₃N 2) Aldehyde, -78 °C | 80% | >99:1 | wikipedia.org |
| Propionyl | Benzaldehyde | 1) Bu₂BOTf, DIPEA 2) Aldehyde, -78 to 0 °C | 89% | 97:3 | wikipedia.org |
| Acetyl | Hydrocinnamaldehyde | 1) TiCl₄, (-)-Sparteine 2) Aldehyde, -78 °C | 95% | 96:4 | scielo.org.mx |
This table presents representative data for Evans-type oxazolidinone auxiliaries to illustrate the principles of the asymmetric aldol reaction.
The alkylation of enolates derived from N-acyloxazolidinones is a robust method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. rsc.org The process begins with deprotonation using a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) to form the (Z)-enolate. wikipedia.orgwilliams.edu This enolate, stabilized by chelation with the metal cation, is then treated with an electrophile, such as an alkyl halide. The alkylating agent approaches the enolate from the face opposite the bulky substituent on the chiral auxiliary, ensuring high diastereoselectivity. acs.orgwilliams.edu This method is effective with a wide range of activated electrophiles, including benzylic and allylic halides. wikipedia.org
| N-Acyl Group | Electrophile | Base | Yield | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Propionyl | Allyl Iodide | NaHMDS | ~90% | 98:2 | williams.edu |
| Phenylacetyl | Benzyl (B1604629) Bromide | LDA | 91% | >99:1 | rsc.org |
| Propionyl | Methyl Iodide | LDA | 94% | 99:1 | wikipedia.org |
| Phenylacetyl | tert-Butyl Bromide | ZrCp₂Cl₂/n-BuLi | 88% | >20:1 | nih.gov |
This table presents representative data for Evans-type oxazolidinone auxiliaries to illustrate the principles of diastereoselective alkylation.
The synthesis of chiral amines is of paramount importance in medicinal chemistry. yale.edu The sulfonamide component of the target auxiliary is particularly relevant here, as demonstrated by the widespread use of Ellman's tert-butanesulfinamide. yale.edunih.gov This auxiliary condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are excellent electrophiles that undergo highly diastereoselective addition of a wide range of nucleophiles (e.g., Grignard reagents, organolithiums) to generate chiral amines. The sulfinyl group directs the incoming nucleophile and is easily cleaved under acidic conditions. nih.gov
Alternatively, the enolates of N-acyloxazolidinones can undergo electrophilic amination. Reagents such as trisyl azide (B81097) (2,4,6-triisopropylbenzenesulfonyl azide) can react with the enolate to install an azide group at the α-position. nih.gov Subsequent reduction of the azide furnishes the corresponding α-amino acid derivative. This approach leverages the reliable stereocontrol of the oxazolidinone scaffold to create chiral α-amino carbonyl compounds. nih.gov
Utility in Stereoselective Carbon-Heteroatom Bond Formations
Beyond C-C bond formation, chiral auxiliary-controlled enolates are valuable for introducing heteroatoms with high stereoselectivity. The principles of facial shielding by the auxiliary remain the same, but the electrophile is a heteroatom-containing species.
Key examples of such transformations include:
Asymmetric Hydroxylation: The treatment of a boron or titanium enolate with an electrophilic oxygen source, such as a Davis oxaziridine (B8769555) or molybdenum peroxide (MoOPH), introduces a hydroxyl group at the α-position. This provides a direct route to enantiomerically enriched α-hydroxy carboxylic acids.
Asymmetric Halogenation: Electrophilic halogenating agents, like N-bromosuccinimide (NBS), can react with titanium enolates to produce α-halo species with good diastereoselectivity. nih.gov
Asymmetric Aminoxylation: The reaction of titanium enolates with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be catalyzed by copper(II) acetate (B1210297) to form C–O bonds, yielding α-aminoxylated products that are precursors to valuable α-hydroxy compounds. nih.gov
These methods extend the utility of the chiral auxiliary strategy to the synthesis of a broader range of functionalized chiral building blocks. nih.gov
Strategies for Efficient Auxiliary Recovery and Recyclability
A crucial aspect of a practical chiral auxiliary is its ease of removal from the product and its potential for recovery and reuse, which is critical for process efficiency and cost-effectiveness. wikipedia.org The N-acyl bond of oxazolidinone-based auxiliaries can be cleaved under various conditions to yield different functionalities, typically with high recovery of the intact auxiliary. publish.csiro.aupublish.csiro.au
Common cleavage methods include:
Hydrolysis to Carboxylic Acids: The most common method involves mild hydrolysis using lithium hydroperoxide (LiOH/H₂O₂). acs.orgresearchgate.net This reagent selectively attacks the exocyclic acyl carbonyl group, leaving the endocyclic carbamate (B1207046) intact and liberating the chiral carboxylic acid without epimerization of the newly formed stereocenter. publish.csiro.aupublish.csiro.au
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) reduce the acyl group to a primary alcohol. This is a robust method for producing chiral alcohols.
Conversion to Amides and Esters: The acyl group can be converted into other derivatives. For instance, reaction with Weinreb's reagent (N,O-dimethylhydroxylamine) can form the corresponding Weinreb amide, a versatile intermediate for ketone synthesis. Transesterification with magnesium methoxide (B1231860) or sodium methoxide can yield methyl esters.
The high recovery yields, often exceeding 95%, underscore the practical and economic viability of using oxazolidinone-based auxiliaries in both academic research and large-scale industrial synthesis. nih.gov
Comparative Analysis with Established Chiral Auxiliaries (e.g., Evans Oxazolidinones, Ellman Sulfinamides)
A direct comparative analysis of this compound with Evans oxazolidinones and Ellman sulfinamides is not feasible due to the absence of published research on the use of this compound as a chiral auxiliary in asymmetric reactions.
Evans Oxazolidinones are a cornerstone of asymmetric synthesis, renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Their utility is well-documented in:
Asymmetric Aldol Reactions: Evans auxiliaries provide excellent diastereoselectivity, reliably forming either syn or anti aldol products depending on the choice of Lewis acid and reaction conditions. The chiral auxiliary is temporarily attached to a carboxylic acid derivative, and its bulky substituent effectively shields one face of the enolate, directing the approach of the aldehyde.
Asymmetric Alkylation: The enolates derived from N-acyl Evans oxazolidinones undergo highly diastereoselective alkylation. The stereochemical outcome is predictable and controlled by the steric hindrance of the auxiliary.
Asymmetric Diels-Alder Reactions: When attached to a dienophile, Evans auxiliaries can induce high facial selectivity in cycloaddition reactions.
The removal of Evans auxiliaries is typically straightforward, yielding chiral carboxylic acids, alcohols, or aldehydes, and the auxiliary can often be recovered and reused.
Ellman Sulfinamides (typically tert-butanesulfinamide) are exceptionally versatile chiral auxiliaries, primarily used for the asymmetric synthesis of amines. Their key applications include:
Asymmetric Synthesis of Amines: Condensation of Ellman's auxiliary with aldehydes and ketones forms N-sulfinyl imines. These intermediates undergo diastereoselective nucleophilic addition, and subsequent facile cleavage of the N-S bond under mild acidic conditions affords a wide range of chiral primary amines with high enantiomeric purity.
High Diastereoselectivity: The tert-butylsulfinyl group acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition of various nucleophiles, including organometallic reagents and enolates.
This compound: In contrast to the extensive body of research for Evans and Ellman auxiliaries, there is no available scientific literature that demonstrates the use of this compound as a chiral auxiliary in asymmetric synthesis. Consequently, data on its performance in key asymmetric transformations, such as diastereoselectivity, chemical yields, and cleavage conditions, is absent. Without such foundational research, a comparative analysis and the generation of comparative data tables are not possible.
Structure Reactivity and Structure Selectivity Relationships of N Isopropyl 2 Oxooxazolidine 3 Sulfonamide Analogues
Impact of Substituent Variations on Chemical Reactivity and Stereocontrol
The strategic modification of substituents on the N-acyl-2-oxooxazolidine-3-sulfonamide framework allows for the fine-tuning of both reactivity and stereoselectivity in a variety of chemical transformations, most notably in aldol (B89426) addition and alkylation reactions. The nature of the substituent at the 4-position of the oxazolidinone ring, as well as the acyl group, plays a pivotal role in directing the approach of incoming electrophiles.
Research has consistently demonstrated that bulky substituents at the 4-position of the oxazolidinone ring, such as isopropyl or phenyl groups, effectively shield one face of the enolate, leading to high levels of diastereoselectivity. For instance, in aldol reactions, the rigid chelated (Z)-enolate formed upon deprotonation directs the electrophilic attack to the less hindered face, resulting in the preferential formation of one diastereomer. The choice of the N-acyl group also modulates the reactivity and selectivity; for example, propionyl derivatives often exhibit different selectivity profiles compared to their acetyl counterparts.
| 4-Position Substituent | Typical Diastereomeric Ratio (dr) |
| Methyl | Moderate to Good |
| Isopropyl | Good to Excellent |
| Phenyl | Good to Excellent |
| Benzyl (B1604629) | Excellent |
This table represents generalized data from studies on N-acyloxazolidinone chiral auxiliaries and is intended to be illustrative of the expected trends.
Stereoelectronic Effects of the Isopropyl and Sulfonamide Moieties on Molecular Interactions
The stereoelectronic properties of the N-isopropyl and the 3-sulfonamide groups are critical in governing the conformational preferences and, consequently, the stereochemical outcome of reactions involving N-Isopropyl-2-oxooxazolidine-3-sulfonamide. These effects are a combination of steric hindrance and electronic interactions that influence the transition state geometry.
The bulky isopropyl group at the nitrogen of the sulfonamide moiety exerts a significant steric influence. This steric demand can restrict the rotation around the N-S bond, leading to a preferred conformation that minimizes steric clash. This conformational locking, in turn, helps to create a well-defined chiral environment around the reactive center.
The sulfonamide group itself possesses distinct electronic properties. The strong electron-withdrawing nature of the sulfonyl group can influence the acidity of the α-protons of an attached acyl group, thereby affecting the ease of enolate formation. Furthermore, the lone pairs on the sulfonyl oxygens can participate in dipole-dipole interactions and potentially coordinate with Lewis acids used in many reactions, further influencing the geometry of the transition state and enhancing stereoselectivity. Computational studies on related N-acylsulfonamides have shown that the orientation of the sulfonyl group relative to the oxazolidinone ring can significantly impact the facial bias during electrophilic attack.
Conformational Analysis and its Correlation with Stereoselectivity
The stereochemical outcome of reactions employing chiral auxiliaries is intrinsically linked to the conformational preferences of the ground state and, more importantly, the transition state of the molecule. For this compound analogues, conformational analysis provides crucial insights into the origins of stereoselectivity.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling, are employed to elucidate the preferred conformations. In many N-acyloxazolidinone systems, the substituent at the 4-position adopts a pseudo-equatorial orientation to minimize steric interactions. The conformation of the N-acyl chain is also critical. The formation of a planar, chelated (Z)-enolate with a Lewis acid is a key factor in many highly stereoselective reactions. This rigid conformation ensures that one face of the enolate is effectively blocked by the substituent on the chiral auxiliary.
The interplay between the N-isopropyl group and the sulfonamide moiety in this compound is expected to enforce a specific conformational bias. The steric bulk of the isopropyl group likely influences the torsional angle between the oxazolidinone ring and the sulfonamide group, creating a well-defined three-dimensional space that dictates the trajectory of incoming reagents. While specific NMR and X-ray crystallographic data for the title compound are not widely published, the principles derived from numerous studies on similar chiral auxiliaries strongly suggest that a deep understanding of its conformational landscape is paramount to predicting and rationalizing its stereodirecting ability.
Specialized Derivatives of N Isopropyl 2 Oxooxazolidine 3 Sulfonamide in Advanced Chemical Research
Peptidosulfonamides and Peptidomimetics Incorporating Oxazolidinone Scaffolds
The integration of the oxazolidinone scaffold into peptide structures has given rise to a class of molecules known as peptidosulfonamides and peptidomimetics, which mimic the conformation and function of natural peptides. nih.gov The oxazolidinone ring is strategically employed to induce specific secondary structures, a critical aspect in the design of biologically active molecules. researchgate.net
N-Glycinamide oxazolidinones have been identified as key intermediates in the synthesis of novel peptidomimetics. researchgate.netresearchgate.net The synthesis of these intermediates can be achieved through methods such as a tandem aziridine (B145994) ring opening/oxazolidinone alkylation followed by a fused-lactone ring opening by an amine. researchgate.net This approach allows for the creation of 3,4,5-trisubstituted oxazolidinones where substituents at the C-4 and C-5 positions can be further modified to introduce additional peptide chains. researchgate.net
Computational modeling plays a crucial role in the design of these peptidomimetics, helping to predict the kinetic and thermodynamic accessibility of conformations that can mimic natural secondary structures. researchgate.net By utilizing different oxazolidinone-based scaffolds, it is possible to create peptidomimetics that can adopt conformations resembling various combinations of amino acid side chains in any secondary structure. researchgate.net
A notable example of a peptidomimetic incorporating this scaffold is a compound with the chemical formula C21H21N3O7S, which contains both an oxazolidinone ring and a sulfonamide group. researchgate.net X-ray crystallography of this compound revealed that both of its stereogenic centers have an S absolute configuration. The two oxazolidinone rings adopt an envelope conformation. researchgate.net An intramolecular N—H⋯O hydrogen bond contributes to the molecule's folded conformation, and weak intermolecular C—H⋯O interactions connect the molecules into helices in the crystal structure. researchgate.net
| Intermediate Class | Synthetic Approach | Key Feature |
| N-Glycinamide oxazolidinones | Tandem aziridine ring opening/oxazolidinone alkylation and fused-lactone ring opening | Key intermediates for a new class of peptidomimetics. researchgate.netresearchgate.net |
| 3,4,5-trisubstituted oxazolidinones | Introduction of glycine (B1666218) residue at N-3 | C-4 and C-5 positions are amenable for introducing additional peptide chains. researchgate.net |
Sulfamoyloxy-oxazolidinone Derivatives: Synthesis and Structural Characterization
While direct research on "sulfamoyloxy-oxazolidinone" derivatives is limited in the provided context, the synthesis and characterization of closely related oxazolidinones bearing cyclic sulfonamide moieties provide significant insights into this class of compounds. These structures are of interest due to the combined biological relevance of both the oxazolidinone and sulfonamide scaffolds. researchgate.net
The synthesis of these derivatives often involves a multi-step process. A general approach includes the preparation of a key intermediate, which is then coupled with various sulfonamide-containing fragments. For instance, a series of oxazolidinones with cyclic sulfonamide moieties has been synthesized and their structures confirmed through various analytical techniques. nih.gov In one study, a compound featuring a researchgate.netresearchgate.netresearchgate.netthiadiazolidin-1,1-dioxide moiety attached to the oxazolidinone ring was synthesized and showed potent activity. researchgate.netnih.gov
Structural characterization is crucial to understanding the properties of these molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction are employed to confirm the chemical structure, stereochemistry, and conformation of the synthesized derivatives. These analyses provide valuable data on bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies.
| Derivative Class | Synthetic Strategy | Key Structural Moiety |
| Oxazolidinones with cyclic sulfonamides | Multi-step synthesis involving coupling of key intermediates with sulfonamide fragments. | Cyclic sulfonamide, such as researchgate.netresearchgate.netresearchgate.netthiadiazolidin-1,1-dioxide. researchgate.netnih.gov |
Exploration of Fused Heterocyclic Analogues and Polycyclic Systems
The development of fused heterocyclic analogues and polycyclic systems based on the N-isopropyl-2-oxooxazolidine-3-sulfonamide scaffold represents a significant area of research aimed at creating novel molecular architectures with enhanced biological activities. researchgate.netnih.gov Extensive structural modifications of the oxazolidinone pharmacophore have been undertaken, with modifications at the C-ring portion proving to be particularly successful. nih.gov
One successful strategy involves the synthesis of oxazolidinones with diverse fused heteroaryl C-rings that incorporate both hydrogen bond donor and acceptor functionalities. This design is hypothesized to facilitate stronger ligand-receptor binding. nih.gov A key synthetic route to these compounds involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov For example, (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be coupled with various heteroaryl boronates to yield the desired fused systems. nih.gov A notable example is a derivative with a benzoxazinone (B8607429) C-ring substructure, which has demonstrated superior activity in certain assays. nih.gov
The exploration of fused systems also extends to the incorporation of endocyclic sulfonamide fragments, leading to the formation of six-, seven-, and eight-membered heterocycles. mdpi.com These cyclic sulfonamides, also known as sultams, are valuable in medicinal chemistry. mdpi.com A novel and effective method for constructing these nitrogen heterocycles utilizes N-(chlorosulfonyl)imidoyl chloride as a bielectrophilic 1,3-C–N–S reagent. mdpi.com For instance, the reaction of readily accessible 2-vinylpiperidine with this dichloride proceeds regioselectively to afford a hydrogenated pyrido[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazine 2,2-dioxide. The structure of this novel heterocyclic system has been unambiguously confirmed by X-ray crystallographic analysis. mdpi.com
| Fused System Type | Synthetic Method | Example of Fused Ring |
| Fused Heteroaryl C-Rings | Palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov | Benzoxazinone. nih.gov |
| Fused Nitrogen Heterocycles with Endocyclic Sulfonamide | Reaction with N-(chlorosulfonyl)imidoyl chloride. mdpi.com | Pyrido[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazine 2,2-dioxide. mdpi.com |
Future Research Directions and Emerging Applications in Organic Synthesis
Development of Novel Catalytic Systems Based on N-Isopropyl-2-oxooxazolidine-3-sulfonamide Scaffolds
The development of novel catalytic systems is a cornerstone of modern organic synthesis. The rigid, chiral scaffold of this compound presents an opportunity for its use as a ligand in asymmetric catalysis. scispace.comnih.gov Future research could focus on the synthesis of derivatives where the sulfonamide or other positions on the oxazolidinone ring are functionalized to coordinate with various metal centers.
These novel metal complexes could be explored as catalysts in a range of asymmetric transformations. The inherent chirality of the this compound backbone could effectively induce enantioselectivity in reactions such as hydrogenations, cross-coupling reactions, and cycloadditions. scilit.com The electronic properties of the sulfonamide group can also be tuned by modifying the N-isopropyl group, potentially influencing the catalytic activity and selectivity of the resulting metal complex.
Table 1: Potential Asymmetric Catalytic Applications for this compound-Based Ligands
| Catalytic Reaction | Potential Metal Center | Substrate Scope | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Prochiral olefins, ketones | Enantiomerically enriched alkanes, alcohols |
| Asymmetric Cross-Coupling | Palladium, Nickel, Copper | Aryl halides, organometallics | Chiral biaryls, C-N/C-O coupled products |
| Asymmetric Cycloaddition | Lewis Acids (e.g., Cu, Zn) | Dienes, dienophiles | Enantiopure cyclic and heterocyclic compounds |
Integration into Continuous Flow Chemistry and Sustainable Synthetic Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. rsc.orgnih.gov Integrating this compound as a chiral auxiliary or as part of a solid-supported catalyst in flow reactors is a promising area for future research. This approach could enable the development of automated, continuous processes for the synthesis of enantiomerically pure compounds. mdpi.comrsc.org
For instance, the auxiliary could be immobilized on a polymer resin and packed into a column. A continuous stream of reagents would then pass through the column, with the chiral auxiliary inducing stereoselectivity in the reaction. mdpi.com The product would be continuously eluted, and the chiral auxiliary could be regenerated and reused, aligning with the principles of green chemistry.
Exploration of Undiscovered Asymmetric Transformations and Reaction Cascades
The application of oxazolidinone-based chiral auxiliaries has been extensively studied in classic asymmetric reactions like aldol (B89426) additions and alkylations. rsc.orgresearchgate.net However, the unique electronic and steric properties of the N-sulfonyl group in this compound may enable its participation in novel or less explored asymmetric transformations.
Future research could investigate its utility in reactions such as asymmetric radical additions, photochemical reactions, or electro-organic synthesis. Furthermore, the development of reaction cascades, where multiple stereocenters are set in a single, uninterrupted sequence, would be a highly efficient use of this chiral auxiliary. scielo.org.mx For example, a Michael addition followed by an intramolecular aldol cyclization could be envisioned, where the auxiliary controls the stereochemistry of both new chiral centers.
Table 2: Potential Novel Asymmetric Transformations Utilizing this compound
| Transformation Type | Reaction Example | Potential Advantages |
| Radical Reactions | Asymmetric conjugate radical addition | Access to chiral compounds with quaternary centers |
| Photochemical Reactions | Enantioselective [2+2] cycloadditions | Synthesis of complex cyclobutane (B1203170) structures |
| Electro-organic Synthesis | Asymmetric electrochemical oxidation/reduction | Mild and reagent-free stereoselective synthesis |
| Reaction Cascades | Michael-aldol or Diels-Alder-ene sequences | Rapid construction of molecular complexity |
Application of Advanced Spectroscopic and Structural Characterization Techniques for In-Depth Understanding
A thorough understanding of the conformational preferences and non-covalent interactions of this compound and its derivatives is crucial for rationalizing its stereodirecting ability and for the design of improved analogues. Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy (e.g., NOESY, ROESY) and vibrational circular dichroism (VCD), can provide detailed insights into the solution-state conformations of the molecule and its transition state assemblies. nih.govmdpi.com
Single-crystal X-ray diffraction studies of the parent compound and its acylated derivatives would provide precise information about its solid-state structure, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This structural data is invaluable for correlating the observed stereochemical outcomes of reactions with the three-dimensional structure of the chiral auxiliary-substrate adduct. researchgate.net
Computational Design and De Novo Synthesis of Enhanced this compound Analogues for Specific Chemical Purposes
Computational chemistry and molecular modeling are powerful tools for the rational design of new chiral auxiliaries and catalysts with enhanced performance. nih.gov Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, providing insights into the origins of stereoselectivity. nih.gov
This understanding can then be used to computationally design novel analogues with improved stereodirecting capabilities, greater stability, or enhanced recyclability. For example, modifications to the N-alkyl group of the sulfonamide or substituents on the oxazolidinone ring could be explored to fine-tune the steric and electronic properties of the auxiliary for a specific application. mcgill.ca These in silico designed analogues can then be targeted for de novo synthesis and their performance evaluated experimentally, creating a synergistic cycle of design, synthesis, and testing. drexel.eduresearchgate.net
Q & A
Q. What steps validate unexpected reaction byproducts?
- Methodological Answer :
Isolation : Use preparative HPLC or flash chromatography to purify byproducts.
Structural Elucidation : Combine HRMS and 2D NMR to identify unintended substitutions or ring-opening products.
Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹³C) or kinetic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
